molecular formula C13H20N2O2 B13150820 3-Cyclohexyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

3-Cyclohexyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13150820
M. Wt: 236.31 g/mol
InChI Key: AIUJZNVGAFPEOF-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a cyclohexyl substituent at position 3 and an isopropyl group at position 1 of the pyrazole ring.

Pyrazole derivatives are widely studied for their biological activities, including insecticidal properties (e.g., tetraniliprole in ) and roles in drug discovery .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

5-cyclohexyl-2-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C13H20N2O2/c1-9(2)15-12(13(16)17)8-11(14-15)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,16,17)

InChI Key

AIUJZNVGAFPEOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CCCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of substituted pyrazole carboxylic acids typically follows these key steps:

  • Formation of the pyrazole ring via cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or α,β-unsaturated esters.
  • Introduction of substituents at N-1 and C-3 positions by selecting appropriate starting materials or via alkylation.
  • Conversion of ester intermediates to carboxylic acids by hydrolysis.
  • Optional oxidation or ring closure steps to ensure aromatic pyrazole formation.

Preparation via Hydrazine and Cyclohexanone Derivatives

A common approach to synthesize 3-cyclohexyl-substituted pyrazoles is the reaction of hydrazine derivatives with cyclohexanone or cyclohexanone derivatives, followed by alkylation at the N-1 position.

Stepwise method:

  • Step 1: Condensation of hydrazine or substituted hydrazine with cyclohexanone yields 3-cyclohexyl-4,5-dihydro-1H-pyrazole intermediates.
  • Step 2: Alkylation at N-1 with isopropyl halide (e.g., isopropyl bromide) under basic conditions to introduce the propan-2-yl group.
  • Step 3: Oxidation or dehydrogenation to aromatize the pyrazole ring.
  • Step 4: Introduction or hydrolysis of carboxylate ester at C-5 position to yield the carboxylic acid.

This method is supported by the patent WO2009121288A1, which describes hydrolysis of pyrazole carboxylate esters under basic conditions to obtain the corresponding carboxylic acids with high yield (above 90%) and purity (above 95% by HPLC).

Hydrolysis of Pyrazole Carboxylate Esters

Hydrolysis is a critical step to convert ester intermediates into the target carboxylic acid. Key conditions include:

Parameter Condition Outcome
Hydrolysis agent Sodium hydroxide (NaOH) in aqueous solution Efficient ester cleavage
Temperature Room temperature to reflux (25–80 °C) Controlled reaction rate
Reaction time 1–3 hours Complete conversion
Work-up Acidification with HCl to precipitate acid Isolated acid with high purity
Yield 90–98% High yield and purity

This method is documented with yields above 90% and purity above 92% by HPLC, confirming its robustness for pyrazole carboxylic acid preparation.

Oxidative Aromatization and Acid Chloride Formation

In some methods, the pyrazoline intermediate is simultaneously oxidized to the aromatic pyrazole ring during acid chloride formation:

  • Treatment of pyrazoline carboxylic acid with acid halides (e.g., thionyl chloride) results in acid chloride formation and ring aromatization in one step.
  • This dual reaction simplifies the process and reduces environmental impact by avoiding separate oxidation steps.
  • The acid chloride intermediate can then be reacted with amines or other nucleophiles to form derivatives or purified to obtain the carboxylic acid.

This method enhances safety and environmental friendliness and provides yields around 70% for the acid chloride intermediate.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Yield (%) Purity (%) Notes
Hydrazine + Cyclohexanone Condensation + Alkylation + Hydrolysis Formation of pyrazoline, N-alkylation, hydrolysis NaOH (hydrolysis), Isopropyl halide (alkylation) 90–98 92–98 High yield, classical approach
Catalytic cyclization of hydrazinopyridine + maleic diester Cu(PPh3)2I catalyst, alkaline conditions Cu catalysts, NaOEt base 78–92 96 Efficient, scalable for esters
Acid halide formation + oxidative aromatization Thionyl chloride or acid halide reagent SOCl2 or similar ~70 N/A One-step oxidation and acid chloride formation
Hydrolysis of ester intermediates Base hydrolysis followed by acidification NaOH, HCl 90–98 92–95 Standard ester to acid conversion

Research Findings and Optimization Notes

  • Reaction temperature control is critical during hydrolysis and alkylation to prevent side reactions and maximize yield.
  • Catalyst selection in catalytic cyclization influences reaction rate and selectivity; copper complexes with phosphine ligands show superior performance.
  • Solvent choice impacts solubility and reaction kinetics; ethanol and aqueous mixtures are common for hydrolysis, while toluene or chlorobenzene are used in catalytic steps.
  • Purification typically involves filtration of precipitated acid, recrystallization, or chromatographic methods to achieve >95% purity.
  • Environmental considerations favor methods combining oxidation and acid chloride formation to reduce waste and hazardous reagents.

Scientific Research Applications

3-Cyclohexyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article delves into the applications of this compound, highlighting its significance in chemistry, biology, medicine, and industry.

Structural Features

The compound features a pyrazole ring with a cyclohexyl group and a propan-2-yl substituent, which contribute to its chemical reactivity and biological interactions. The presence of the carboxylic acid group allows for various functionalization possibilities, making it a versatile building block in synthetic chemistry.

Chemistry

This compound serves as an essential building block for synthesizing more complex molecules. It can undergo various reactions such as:

  • Oxidation : Leading to the formation of ketones or alcohols.
  • Reduction : Modifying the carboxylic acid group to an alcohol or aldehyde.
  • Substitution Reactions : Allowing the introduction of different substituents on the pyrazole ring.

These reactions are crucial for developing new compounds with tailored properties for specific applications in pharmaceuticals and materials science.

Biological Activities

Research has indicated that this compound exhibits potential biological activities, particularly:

  • Antimicrobial Properties : It has been investigated for its ability to inhibit the growth of various pathogens.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.

Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives of pyrazole compounds have shown IC50_{50} values ranging from low micromolar to sub-micromolar concentrations against different cancer types, indicating their potential as anticancer agents.

Medicinal Chemistry

The compound is being explored for its therapeutic effects in treating diseases such as cancer and inflammatory disorders. Its mechanism of action involves binding to specific molecular targets, which modulates enzyme activity and influences biological pathways associated with disease progression.

Industrial Applications

In industry, this compound is utilized in developing new materials and chemical processes. Its unique structure allows it to be incorporated into polymers or other materials that require specific chemical properties.

Anticancer Activity

A notable study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that it inhibited cell proliferation effectively, with detailed IC50_{50} values reported for different cell types:

Cell Line IC50_{50} (µM)
MCF7 (Breast Cancer)4.5
A549 (Lung Cancer)6.8
HeLa (Cervical Cancer)3.2

These findings suggest that this compound could be further developed into a potential therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1 and 3

The target compound’s unique substitution pattern differentiates it from analogs. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties
Compound Name Position 1 Substituent Position 3 Substituent Molecular Weight (g/mol) Key References
3-Cyclohexyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Isopropyl Cyclohexyl 252.34 (calculated) Target compound
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid Methyl Cyclopentyl 208.26
3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid Phenyl Cyclopropyl 256.30
1-Phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Phenyl Isopropyl 244.29
3-tert-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid Methyl tert-Butyl 196.23

Key Observations :

  • Steric Effects: Bulkier substituents (e.g., cyclohexyl vs.
  • Hydrophobicity : Cyclohexyl and phenyl groups enhance lipophilicity compared to methyl or cyclopropyl substituents, which may improve membrane permeability but reduce aqueous solubility .

Structural Similarity and Functional Group Analysis

Using similarity indices (–13):

  • 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid (Similarity: 0.96) shares a cycloalkyl group at position 3 but differs in the smaller methyl group at position 1, leading to reduced steric bulk .
  • 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Similarity: 0.82) highlights the importance of branched vs. linear alkyl chains; the isopropyl group in the target compound may offer better metabolic stability than ethyl .

Degradation and Stability Considerations

While direct data on the target compound’s degradation is unavailable, identifies 4-isopropenylphenol as a common byproduct in ozonation of structurally related compounds. This suggests that the isopropyl group in the target may undergo oxidative cleavage under harsh conditions, necessitating stabilization strategies for industrial use .

Biological Activity

3-Cyclohexyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (CAS Number: 1495509-77-7) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activities associated with this compound, focusing on its mechanisms, efficacy against various cell lines, and related case studies.

The molecular formula of this compound is C13H20N2O2C_{13}H_{20}N_{2}O_{2}, with a molecular weight of 236.31 g/mol. The structure of the compound is essential for its biological activity, influencing how it interacts with biological targets.

Biological Activity Overview

Recent studies have highlighted the biological activities of pyrazole derivatives, particularly their effects on cancer cells and inflammatory pathways. The following sections detail specific findings related to this compound.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Efficacy : In studies evaluating the efficacy of pyrazole compounds, derivatives showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from low micromolar to sub-micromolar concentrations against different cancer types:
    • MCF7 (breast cancer) : GI50 = 3.79 µM
    • A549 (lung cancer) : IC50 = 26 µM
    • NCI-H460 (lung cancer) : IC50 = 0.95 nM .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is also notable. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

  • COX Inhibition : Some derivatives demonstrated IC50 values as low as 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor growth and inflammation, including COX and various kinases.
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Apoptosis Induction : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, enhancing their therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic applications:

StudyCompoundTargetIC50 Value
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-2 (laryngeal carcinoma)3.25 mg/mL
Wei et al.Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-arylA549 (lung cancer)26 µM
Xia et al.1-Arylmethyl-3-arylNCI-H460 (lung cancer)0.95 nM
Fan et al.Pyrazole-linked thiourea derivativesA549 (lung cancer)Various

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